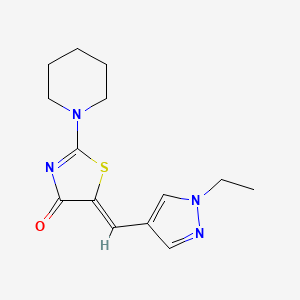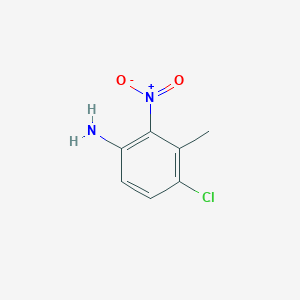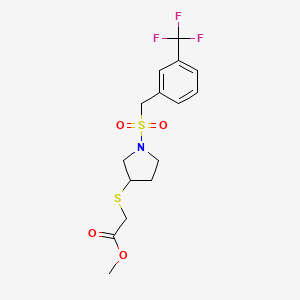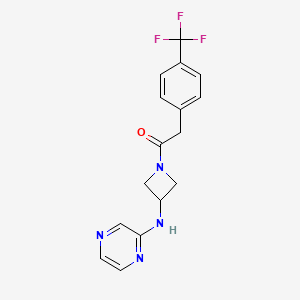![molecular formula C17H20N4O2 B2515240 1-Methyl-3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-carbonyl]-1,2-dihydropyridin-2-on CAS No. 2320144-30-5](/img/structure/B2515240.png)
1-Methyl-3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-carbonyl]-1,2-dihydropyridin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" is a chemically synthesized molecule that appears to be designed for biological activity, potentially targeting muscarinic receptors based on the context of the provided papers. This molecule incorporates a pyrazole moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms, and an azabicyclo[3.2.1]octane framework, which is a bicyclic structure containing nitrogen within one of the rings.
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octane derivatives has been reported using different synthetic strategies. For instance, a series of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives were synthesized and tested for their muscarinic activity, indicating that the pyrazole group can be effectively integrated into the azabicyclooctane scaffold . Another relevant synthesis involves the construction of 8-azabicyclo[3,2,1]octanes through a [3 + 2] cycloaddition of oxidopyridinium ions to maleimides, which suggests a possible route for assembling the core structure of the compound . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted or serve as inspiration for the synthesis of the target molecule.
Molecular Structure Analysis
The molecular structure of the compound includes several key features: the pyrazole ring, the azabicyclo[3.2.1]octane core, and the 1-methylpyridin-2(1H)-one moiety. The stereochemistry at the 1R,5S positions of the azabicyclooctane is crucial for its biological activity, as stereochemistry often plays a significant role in the interaction with biological targets. The presence of the pyrazole ring is likely to contribute to the compound's potential muscarinic activity, as pyrazole derivatives have been shown to interact with muscarinic receptors .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The pyrazole ring can participate in various reactions, such as nucleophilic substitution or addition, due to the electron-deficient nature of the nitrogen atoms. The azabicyclooctane core may be involved in cycloaddition reactions, as demonstrated by the synthesis of related structures . The 1-methylpyridin-2(1H)-one portion of the molecule could potentially undergo reactions typical of pyridones, such as nucleophilic attack at the carbonyl carbon.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided in the papers, we can infer that the molecule would exhibit properties typical of similar structured compounds. It is likely to be a solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar (pyridone) and nonpolar (azabicyclooctane) regions. The molecule's stability, melting point, and boiling point would be influenced by the rigidity of the bicyclic structure and the electronic effects of the pyrazole and pyridone groups.
Wissenschaftliche Forschungsanwendungen
Hochenergetische Unempfindliche Sprengstoffe
Die Verbindung 1-Methyl-3,4,5-Trinitropyrazol (abgeleitet von 1-Methylpyrazol) ist ein hochenergetischer unempfindlicher Sprengstoff. Obwohl seine Synthese komplexe Schritte und eine geringe Ausbeute beinhaltet, bleibt er aufgrund seiner explosiven Eigenschaften von Interesse . Forscher untersuchen seine Stabilität, Detonationsmerkmale und mögliche Anwendungen im militärischen und industriellen Bereich.
Antiparasitäre Mittel
Jüngste molekulare Simulationsstudien haben die potente in-vitro-Antipromastigotenaktivität einer verwandten Verbindung (Verbindung 13) hervorgehoben. Diese Verbindung interagiert günstig mit dem aktiven Zentrum von LmPTR1, einem Protein, das mit parasitären Erkrankungen in Verbindung steht. Die freie Bindungsenergie von Verbindung 13 in der LmPTR1-Tasche deutet auf ihr Potenzial als Antileishmanienmittel hin .
Antifungalmittel
Das Pyrazol-Gerüst, einschließlich Derivaten von 1-Methylpyrazol, hat sich als vielversprechend für antifungale Mittel erwiesen. Vorläufige Struktur-Wirkungs-Beziehungsanalysen zeigen, dass die Substitution der Methylgruppe am N-1 des Pyrazolrings durch eine Phenylgruppe die antifungale Aktivität beeinflusst. Forscher untersuchen diese Verbindungen auf ihre Wirksamkeit gegen Pilzinfektionen .
Vielfältige biologische Eigenschaften
Die Pyrazol-Einheit in dieser Verbindung trägt zu ihren vielfältigen biologischen Aktivitäten bei:
Eigenschaften
IUPAC Name |
1-methyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-8-2-4-15(16(19)22)17(23)21-12-5-6-13(21)11-14(10-12)20-9-3-7-18-20/h2-4,7-9,12-14H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINKGUTPMATOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)


![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)


![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
